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Compound of Interest

Compound Name: 5-Bromo-2-isobutoxybenzonitrile

Cat. No.: B3033871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 5-Bromo-2-isobutoxybenzonitrile, a halogenated aromatic nitrile of interest

in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data

in peer-reviewed literature, this guide combines information from chemical suppliers with

established chemical principles and data from analogous compounds to offer a thorough

profile.

Core Molecular Structure and Properties
5-Bromo-2-isobutoxybenzonitrile is a substituted benzonitrile featuring a bromine atom at the

5-position and an isobutoxy group at the 2-position of the benzene ring. The presence of the

nitrile and bromo functionalities, along with the ether linkage, makes it a versatile intermediate

for further chemical modifications.

Physicochemical and Identification Data
The following table summarizes the key quantitative data and identifiers for 5-Bromo-2-
isobutoxybenzonitrile.
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Property Value Source

Molecular Formula C₁₁H₁₂BrNO Benchchem

Molecular Weight 254.12 g/mol Benchchem

IUPAC Name
5-bromo-2-

isobutoxybenzonitrile

CAS Number 1237091-22-3 Benchchem

Canonical SMILES
CC(C)COC1=C(C=C(C=C1)Br

)C#N

Predicted Spectroscopic Data
Direct experimental spectra for 5-Bromo-2-isobutoxybenzonitrile are not readily available in

the public domain. The following table presents predicted data based on computational models

and analysis of similar structures.
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Spectroscopic Data Predicted Characteristics

¹H NMR

Signals corresponding to the aromatic protons

with characteristic splitting patterns, a doublet

for the methylene protons of the isobutoxy

group, a multiplet for the methine proton, and a

doublet for the methyl protons.

¹³C NMR

Eleven distinct signals are expected: six for the

aromatic carbons, one for the nitrile carbon, and

four for the isobutyl group carbons. The carbon

attached to the bromine and the nitrile carbon

would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

Characteristic absorption bands for the C≡N

stretch (nitrile), C-O-C stretch (ether), and C-Br

stretch.

Mass Spectrometry (MS)

The molecular ion peak would show a

characteristic isotopic pattern due to the

presence of a bromine atom (approximately

equal intensity for M and M+2).

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-
isobutoxybenzonitrile is not widely published, a common and effective method involves the

conversion of the corresponding aldehyde, 5-bromo-2-isobutoxybenzaldehyde.

Synthesis of 5-Bromo-2-isobutoxybenzonitrile from 5-
bromo-2-isobutoxybenzaldehyde
This protocol describes a two-step process involving the formation of an oxime followed by

dehydration to the nitrile.

Step 1: Formation of 5-Bromo-2-isobutoxybenzaldehyde Oxime
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0

equivalent of 5-bromo-2-isobutoxybenzaldehyde in a suitable solvent such as ethanol or a

mixture of ethanol and water.

Addition of Reagents: Add a solution of 1.1 to 1.5 equivalents of hydroxylamine

hydrochloride and an equivalent amount of a base (e.g., sodium hydroxide or sodium

acetate) in water to the flask.

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-

4 hours.

Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring

the reaction mixture into cold water and collecting the resulting precipitate by filtration. The

crude oxime can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Dehydration of the Oxime to 5-Bromo-2-isobutoxybenzonitrile

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), place the dried 5-Bromo-2-isobutoxybenzaldehyde oxime.

Addition of Dehydrating Agent: Add a dehydrating agent. Common reagents for this

transformation include acetic anhydride, phosphorus pentoxide, or Burgess reagent. The

choice of reagent will influence the reaction conditions. For acetic anhydride, the reaction is

typically heated.

Reaction Conditions: Heat the reaction mixture, if necessary, and monitor the progress by

TLC.

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice

water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous

sodium sulfate. After removing the solvent under reduced pressure, the crude nitrile can be

purified by column chromatography on silica gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3033871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Synthesis and
Characterization
The following diagram illustrates the logical progression from the starting material to the final

product and its subsequent analysis.

Starting Material:
5-bromo-2-isobutoxybenzaldehyde

Intermediate:
5-Bromo-2-isobutoxybenzaldehyde Oxime

 Hydroxylamine Final Product:
5-Bromo-2-isobutoxybenzonitrile

 Dehydration Structural Analysis

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry

IR Spectroscopy

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and characterization of 5-Bromo-2-
isobutoxybenzonitrile.

Applications in Research and Development
Substituted benzonitriles are valuable precursors in organic synthesis. The nitrile group can be

readily converted into other functional groups such as amines, amides, and carboxylic acids,

providing access to a wide range of more complex molecules. The bromine atom allows for the

introduction of further diversity through cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira), which are fundamental in modern drug discovery and materials science.[1]

While the specific biological activity of 5-Bromo-2-isobutoxybenzonitrile is not documented,

its structural motifs are present in molecules explored for various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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